p-(Bis(2-chloroethyl)amino)phenol octanoate

Acute toxicity Prodrug activation Nitrogen mustard pharmacology

p-(Bis(2-chloroethyl)amino)phenol octanoate (CAS 83626-91-9, molecular formula C₁₈H₂₇Cl₂NO₂, MW 360.32) is a synthetic nitrogen mustard derivative belonging to the class of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol (phenol mustard). Structurally, it consists of a phenolic core substituted with a bis(2-chloroethyl)amino alkylating warhead, esterified at the para position with an eight-carbon octanoate (caprylate) chain.

Molecular Formula C18H27Cl2NO2
Molecular Weight 360.3 g/mol
CAS No. 83626-91-9
Cat. No. B12690003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(Bis(2-chloroethyl)amino)phenol octanoate
CAS83626-91-9
Molecular FormulaC18H27Cl2NO2
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl
InChIInChI=1S/C18H27Cl2NO2/c1-2-3-4-5-6-7-18(22)23-17-10-8-16(9-11-17)21(14-12-19)15-13-20/h8-11H,2-7,12-15H2,1H3
InChIKeyZZINJKRQHRPDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-(Bis(2-chloroethyl)amino)phenol octanoate (CAS 83626-91-9): A Medium-Chain Fatty Acid Ester Nitrogen Mustard for Prodrug Development


p-(Bis(2-chloroethyl)amino)phenol octanoate (CAS 83626-91-9, molecular formula C₁₈H₂₇Cl₂NO₂, MW 360.32) is a synthetic nitrogen mustard derivative belonging to the class of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol (phenol mustard) [1]. Structurally, it consists of a phenolic core substituted with a bis(2-chloroethyl)amino alkylating warhead, esterified at the para position with an eight-carbon octanoate (caprylate) chain [1]. This compound was specifically designed and evaluated as part of a homologous series (C2–C18 even-numbered fatty acid esters) to modulate physicochemical properties and biological performance relative to the parent phenol mustard [1]. The octanoate ester serves as a prodrug that, upon ester hydrolysis, releases the active phenol mustard alkylating agent capable of cross-linking DNA [1].

Why p-(Bis(2-chloroethyl)amino)phenol octanoate Cannot Be Replaced by Other Homologous Ester or Ether Analogs


Within the phenol mustard ester series, the length of the fatty acid chain is not merely a passive structural appendage—it directly governs acute toxicity, antileukemic efficacy, solubility, and lipophilicity. The octanoate (C8) ester occupies a quantitatively distinct position: shorter-chain esters such as butyrate (C4) exhibit lower logP (3.68) and achieve significant survival at three dosage levels, while longer-chain esters such as laurate (C12) and myristate (C14) show logP values exceeding 8.0 but dramatically reduced aqueous solubility [1]. Furthermore, isosteric alkyl ether analogs of the same chain length demonstrate lower acute toxicity than phenol mustard, whereas the ester series (including octanoate) is 2–3 times more toxic—a fundamental pharmacological divergence rooted in the ester linkage itself [1][2]. Thus, substitution of the octanoate ester with a shorter, longer, or ether-linked analog will inevitably alter the toxicity–efficacy balance, lipophilicity-driven biodistribution, and formulation behavior.

Quantitative Differentiation Evidence for p-(Bis(2-chloroethyl)amino)phenol octanoate vs. Closest Analogs


Acute Toxicity: Octanoate Ester Is 2–3× More Toxic Than Parent Phenol Mustard, Distinguishing It from Alkyl Ether Analogs

The octanoate ester, along with other acetate-through-decanoate (C2–C10) esters, demonstrates acute toxicity between 2 and 3 times that of the parent phenol mustard in HA/ICR mice [1]. This contrasts sharply with the alkyl ether series of the same phenolic mustard, where all ether derivatives exhibited significantly lower acute toxicity than phenol mustard [2]. The ester linkage therefore imparts a toxicological profile distinct from the ether isosteres, making the octanoate ester unsuitable for applications where reduced systemic toxicity is paramount but potentially advantageous where higher potency is desired.

Acute toxicity Prodrug activation Nitrogen mustard pharmacology

Antileukemic Efficacy: Octanoate Achieves Significant Survival (T/C ≥125%) at Two Dosage Levels in L-1210 Leukemia

In the L-1210 murine leukemia model, p-(bis(2-chloroethyl)amino)phenol octanoate produced statistically significant survival prolongation (T/C% ≥125) at two administered dosage levels [1]. For comparison, the butyrate (C4) and laurate (C12) esters achieved significant survival at three dosage levels, while the myristate (C14) ester produced the greatest single survival increase at 162% T/C but also at only two dosage levels [1]. The octanoate ester therefore occupies an intermediate efficacy breadth position, with a wider active dose range than the stearate or palmitate esters but a narrower range than butyrate.

L-1210 leukemia Survival prolongation In vivo antileukemic activity

Lipophilicity (LogP): Octanoate (LogP 5.24) Occupies an Intermediate Position Between Shorter- and Longer-Chain Ester Homologs

The calculated octanol-water partition coefficient (LogP) for p-(bis(2-chloroethyl)amino)phenol octanoate is 5.24, substantially higher than the parent phenol mustard (LogP 2.68) but lower than the decanoate (C10) ester (LogP 6.02) and the laurate (C12) ester (LogP 8.1) . The butyrate (C4) ester has a LogP of 3.68 . This incremental lipophilicity series (ΔLogP ≈ +1.6 per two-carbon chain extension) places the octanoate ester at a balanced midpoint where sufficient membrane permeability for cellular uptake is likely retained without the extreme hydrophobicity that leads to poor aqueous solubility and formulation challenges observed with C12–C18 esters [1].

Lipophilicity Partition coefficient Prodrug design

Aqueous Solubility: Octanoate Ester Retains Higher Solubility Than Long-Chain (C12–C18) Homologs, Enabling Broader Formulation Options

The primary literature explicitly states that the laurate (C12), myristate (C14), palmitate (C16), and stearate (C18) esters of p-[N,N-bis(2-chloroethyl)amino]phenol are 'less soluble' than the shorter-chain esters [1]. As a medium-chain (C8) ester, the octanoate derivative inherently possesses higher aqueous solubility than these long-chain analogs, which is consistent with the general physicochemical principle that each additional two-carbon unit reduces aqueous solubility by approximately 3- to 4-fold for aliphatic esters. This solubility differential has direct consequences for in vivo dosing: the longer-chain esters require more complex vehicles or co-solvent systems, whereas the octanoate ester can be formulated in simpler, more biocompatible solvent systems.

Aqueous solubility Formulation Chain-length effect

Ester vs. Ether Linkage Differentiation: The Octanoate Ester Series Exhibits Elevated Toxicity, Whereas the Corresponding Alkyl Ether Series Shows Reduced Toxicity Relative to Phenol Mustard

A structurally matched comparison between the fatty acid ester series (Wynn et al., 1982) and the alkyl ether series (Wise et al., 1982) reveals a striking divergence: all ester derivatives from acetate through decanoate (including octanoate) are 2–3 times more acutely toxic than phenol mustard [1], whereas all alkyl ether derivatives from ethyl through tetradecyl are significantly less toxic than phenol mustard [2]. This is not a marginal difference but a complete inversion of the toxicity ranking relative to the parent compound, attributable solely to the ester versus ether linkage. The octanoate ester therefore cannot be functionally substituted by an octyl ether analog without fundamentally altering the toxicological profile of the test article.

Ester vs. ether prodrug Linker chemistry Toxicity modulation

Procurement-Relevant Application Scenarios for p-(Bis(2-chloroethyl)amino)phenol octanoate Based on Quantitative Evidence


Lipophilicity-Driven Formulation Optimization of Nitrogen Mustard Prodrugs

Formulation scientists developing injectable or oral prodrugs of phenol mustard can select p-(bis(2-chloroethyl)amino)phenol octanoate as a mid-range LogP (5.24) candidate that avoids the extreme hydrophobicity (LogP >8.0) of laurate/myristate esters, which are explicitly documented as poorly soluble and may require complex co-solvent systems [1]. The intermediate lipophilicity is supported by quantitative LogP data from authoritative chemical databases .

Targeted Synthesis of Antileukemic Agents with Defined Toxicity Multipliers for In Vivo Murine Leukemia Models

Investigators using the L-1210 murine leukemia model can procure the octanoate ester as a compound with precisely characterized acute toxicity (2–3× parent phenol mustard) and a defined efficacy profile (significant survival at two dosage levels with T/C ≥125%) [1]. This distinguishes it from butyrate (three active dosage levels) and from longer-chain esters like stearate (four active levels), allowing researchers to select a compound with a specific therapeutic window breadth [1].

Structure–Activity Relationship (SAR) Studies Examining Ester Chain Length Effects on Alkylating Agent Pharmacology

In medicinal chemistry SAR programs, the octanoate (C8) ester serves as a critical data point bridging the shorter-chain esters (C2–C6) and the longer-chain esters (C12–C18) within the phenol mustard fatty acid ester series [1]. Its intermediate toxicity, efficacy, solubility, and lipophilicity values enable quantitative interpolation across the homologous series, making it an essential reference compound for constructing predictive models of chain-length-dependent pharmacology [1].

Comparative Toxicology Studies Distinguishing Ester-Linked vs. Ether-Linked Alkylating Prodrugs

The octanoate ester represents the ester-linked prodrug archetype in head-to-head comparisons against the corresponding octyl ether analog, where the ester series consistently elevates acute toxicity while the ether series reduces it relative to phenol mustard [1][2]. Laboratories investigating linker chemistry effects on nitrogen mustard pharmacology can use the octanoate ester as a reference standard for the 'hyper-toxic ester phenotype' in contrast to the 'hypo-toxic ether phenotype' [1][2].

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